molecular formula C19H14N2O5 B10896944 3-Hydroxy-4-(3-hydroxy-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)naphthalene-2-carboxylic acid

3-Hydroxy-4-(3-hydroxy-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)naphthalene-2-carboxylic acid

Cat. No.: B10896944
M. Wt: 350.3 g/mol
InChI Key: DWKPGTOJWJKDOZ-UHFFFAOYSA-N
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Description

3-HYDROXY-4-(3-HYDROXY-4-OXO-1,2,3,4-TETRAHYDRO-2-QUINAZOLINYL)-2-NAPHTHOIC ACID is a complex organic compound characterized by its unique structure, which includes both naphthoic acid and quinazolinyl moieties. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXY-4-(3-HYDROXY-4-OXO-1,2,3,4-TETRAHYDRO-2-QUINAZOLINYL)-2-NAPHTHOIC ACID typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinyl intermediate, which is then coupled with the naphthoic acid derivative under specific reaction conditions. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the coupling and subsequent modifications.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-HYDROXY-4-(3-HYDROXY-4-OXO-1,2,3,4-TETRAHYDRO-2-QUINAZOLINYL)-2-NAPHTHOIC ACID can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield corresponding ketones or acids, while reduction of the carbonyl groups would produce alcohols.

Scientific Research Applications

3-HYDROXY-4-(3-HYDROXY-4-OXO-1,2,3,4-TETRAHYDRO-2-QUINAZOLINYL)-2-NAPHTHOIC ACID has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-HYDROXY-4-(3-HYDROXY-4-OXO-1,2,3,4-TETRAHYDRO-2-QUINAZOLINYL)-2-NAPHTHOIC ACID exerts its effects involves interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl derivatives: These compounds share the quinazolinyl moiety and exhibit similar chemical properties.

    Naphthoic acid derivatives: Compounds with similar naphthoic acid structures that may have comparable reactivity and applications.

Uniqueness

The uniqueness of 3-HYDROXY-4-(3-HYDROXY-4-OXO-1,2,3,4-TETRAHYDRO-2-QUINAZOLINYL)-2-NAPHTHOIC ACID lies in its combined structure, which allows for diverse chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H14N2O5

Molecular Weight

350.3 g/mol

IUPAC Name

3-hydroxy-4-(3-hydroxy-4-oxo-1,2-dihydroquinazolin-2-yl)naphthalene-2-carboxylic acid

InChI

InChI=1S/C19H14N2O5/c22-16-13(19(24)25)9-10-5-1-2-6-11(10)15(16)17-20-14-8-4-3-7-12(14)18(23)21(17)26/h1-9,17,20,22,26H,(H,24,25)

InChI Key

DWKPGTOJWJKDOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2C3NC4=CC=CC=C4C(=O)N3O)O)C(=O)O

Origin of Product

United States

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